5-(5-Formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid
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Overview
Description
5-(5-Formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid is a heterocyclic compound that contains both a thiophene and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Formylation: The thiophene ring is then formylated using Vilsmeier-Haack reaction, which involves the reaction of the thiophene with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Pyridine Ring Formation: The pyridine ring can be constructed through a condensation reaction involving a suitable precursor such as 2-methoxypyridine-3-carboxylic acid.
Coupling Reaction: Finally, the formylated thiophene and the pyridine derivative are coupled under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 5-(5-Carboxythiophen-3-yl)-2-methoxypyridine-3-carboxylic acid.
Reduction: 5-(5-Hydroxymethylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(5-Formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridine ring can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
5-Formylthiophene-2-carboxylic acid: Similar structure but lacks the pyridine ring.
2-Methoxypyridine-3-carboxylic acid: Similar structure but lacks the thiophene ring.
5-(5-Formylthiophen-3-yl)-2-methylpyridine-3-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
5-(5-Formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid is unique due to the presence of both the thiophene and pyridine rings, which confer distinct electronic and steric properties
Properties
IUPAC Name |
5-(5-formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c1-17-11-10(12(15)16)3-7(4-13-11)8-2-9(5-14)18-6-8/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQHCCGHGKQMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CSC(=C2)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687275 |
Source
|
Record name | 5-(5-Formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-17-2 |
Source
|
Record name | 5-(5-Formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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